GALANIN MESSAGE ASSOCIATED PEPTIDE (1-41) AMIDE

Antimicrobial Peptides Antifungal Research Candida Infections

GMAP(1-41) amide is a non-substitutable 41-amino acid peptide hormone co-released with galanin but possessing distinct receptor pharmacology—negligible affinity for GALR1-3 (IC50 ≈10^-4 M). Uniquely suited for antifungal studies against drug-resistant Candida spp. and dissecting galanin-independent spinal nociception pathways. Researchers choose this peptide for its functionally opposite effects to galanin on spinal flexor reflex and its essential role in identifying its orphan GPCR. Only GMAP(1-41)—not galanin—enables accurate attribution of biological effects in galaninergic system research.

Molecular Formula C206H326N56O64S1
Molecular Weight 4643.19
CAS No. 132699-74-2
Cat. No. B1147222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGALANIN MESSAGE ASSOCIATED PEPTIDE (1-41) AMIDE
CAS132699-74-2
Molecular FormulaC206H326N56O64S1
Molecular Weight4643.19
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Galanin Message Associated Peptide (1-41) amide (CAS 132699-74-2) Overview for Scientific Procurement


Galanin Message Associated Peptide (1-41) amide (GMAP(1-41)), designated by CAS 132699-74-2, is a 41-amino acid bioactive peptide hormone . It is processed from the C-terminus of the preprogalanin (ppGAL) precursor protein and is therefore endogenously co-produced in equimolar quantities with the 29/30-amino acid neuropeptide galanin [1]. The peptide is commonly supplied in its C-terminally amidated form and is soluble in DMSO . GMAP(1-41) has been established as a biologically active entity with a profile that is distinct from galanin, demonstrating unique activities in antifungal defense and spinal nociception [2].

Why Galanin Message Associated Peptide (1-41) amide Cannot Be Replaced by Galanin or Other In-Class Analogs


Generic substitution of GMAP(1-41) with galanin or other galanin-family peptides is not scientifically valid due to fundamental differences in receptor pharmacology and biological activity. Unlike galanin, which signals with high affinity through the three known GPCRs (GALR1, GALR2, GALR3) [1], GMAP has a poor affinity for these receptors, exhibiting an IC50 of approximately 10^-4 M for galanin binding sites [2]. This low affinity is consistent with the observation that GMAP's antifungal effects occur in epidermal tissues that lack detectable galanin receptors, indicating a galanin receptor-independent mechanism [3]. Furthermore, GMAP(1-41) elicits functional outcomes that are distinct and sometimes opposite to those of its co-expressed parent peptide galanin. While galanin can depress the spinal flexor reflex, GMAP consistently facilitates it [2]. These documented differences in receptor engagement, mechanism, and functional outcome make GMAP(1-41) an indispensable and non-interchangeable research tool for studies on the galaninergic system, innate immunity, and novel GPCR pathways.

Quantitative Evidence for Selecting Galanin Message Associated Peptide (1-41) amide over Analogs


GMAP(1-41) Superior Antifungal Potency Over Neuropeptide Y (NPY) Against Non-albicans Candida

In a direct comparative study against clinically relevant non-albicans Candida strains, GMAP(1-41) demonstrated broader and more potent antifungal activity than Neuropeptide Y (NPY) [1]. GMAP(1-41) inhibited the growth of isolates from multiple species, whereas NPY's activity was limited to only a subset of strains [1].

Antimicrobial Peptides Antifungal Research Candida Infections

GMAP(1-41) Exhibits Antifungal Activity Uniquely Absent in the Co-Expressed Galanin Peptide

In a head-to-head comparison, GMAP(1-41) at a concentration of 20 μg/ml significantly reduced the growth of Candida albicans K2 by 48.7%, whereas the co-expressed galanin peptide at the same concentration showed no significant growth inhibition [1]. This demonstrates that the antifungal property is a unique functional attribute of GMAP and not a general feature of peptides derived from the ppGAL precursor.

Innate Immunity Peptide Antifungals Host Defense Peptides

GMAP(1-60) Exerts a Functionally Opposite Effect on Spinal Reflexes Compared to Galanin

In rat models of spinal nociception, intrathecal administration of full-length GMAP(1-60) elicits a moderate facilitation of the spinal flexor reflex [1]. This is in direct contrast to galanin, which is known to depress the reflex [1]. This indicates that GMAP and galanin, despite being co-expressed, activate distinct pathways leading to opposing physiological outcomes.

Nociception Pain Research Spinal Cord Physiology

GMAP(1-41) Precursor Fragments Show Differential Potencies in Blocking Spinal Hyperexcitability

Studies on the spinal flexor reflex model demonstrate that the N-terminal fragment GMAP(1-30) is one order of magnitude (approximately 10-fold) more potent than C-terminal fragments (e.g., GMAP(34-60) and GMAP(35-60)) at blocking hyperexcitability induced by C-fiber stimulation [1]. Another study found that the blocking potency of the fragment GMAP(25-44) was also one order of magnitude lower than that of the full-length peptide GMAP(1-60) [2].

Pain Models Peptide Fragments Structure-Activity Relationship

GMAP(1-60) Directly Inhibits Adenylate Cyclase, a Function Independent of Galanin Receptors

Recombinant GMAP(1-60) has been shown to inhibit forskolin-stimulated adenylate cyclase activity in a concentration-dependent manner [1]. This effect on a key second messenger system is a functional outcome that is likely independent of the known galanin receptors, given GMAP's poor affinity for them.

Second Messenger Systems GPCR Signaling Signal Transduction

Optimal Scientific and Industrial Use Cases for Galanin Message Associated Peptide (1-41) amide


Antifungal Lead Discovery and Host Defense Peptide Research

GMAP(1-41) is uniquely suited for research programs focused on discovering novel antifungal agents, particularly against drug-resistant Candida species. Unlike the co-expressed galanin peptide, which shows no activity [1], GMAP(1-41) exhibits potent, strain-specific growth inhibition against a range of non-albicans Candida species, outperforming Neuropeptide Y in potency and spectrum [2]. Its ability to inhibit the pathogenic yeast-to-hyphal transition of C. albicans [1] makes it a prime candidate for mechanism-of-action studies and as a lead sequence for developing a new class of peptide-based antimycotics.

Investigating Galanin-Independent Spinal Pain Modulation

For neuroscience studies on pain and nociception, GMAP(1-41) serves as a critical, non-substitutable tool. It produces a functionally opposite effect on the spinal flexor reflex (facilitation) compared to galanin (depression) [3], and the N-terminal region within GMAP(1-41) is essential for blocking C-fiber-induced hyperexcitability with high potency [4]. This makes GMAP(1-41) the appropriate reagent for dissecting the galanin-independent pathways that contribute to spinal sensory processing, a research area where galanin itself is not an informative control.

Mechanistic Studies of Novel GPCR and Non-Receptor Mediated Signaling

GMAP(1-41) is an essential probe for research groups seeking to identify and characterize its cognate, non-canonical receptor(s). Its documented low affinity for GALR1, GALR2, and GALR3 [5], combined with its concentration-dependent inhibition of adenylate cyclase [6] and its biological activity in tissues devoid of galanin receptors [1], indicates it signals through an as-yet-unidentified pathway. GMAP(1-41) is therefore the key reagent required for deorphanization efforts and for mapping the novel signal transduction networks that diverge from the classical galaninergic system.

Differentiation in Galaninergic System Studies

In any study of the galaninergic system, including research on Alzheimer's disease, depression, or epilepsy [5], the use of GMAP(1-41) is essential to achieve functional specificity. Because GMAP(1-41) and galanin are co-expressed and co-released from the ppGAL precursor [3], their effects must be pharmacologically distinguished. The unique receptor pharmacology and distinct functional outcomes of GMAP(1-41) make it an indispensable control and experimental compound for accurately attributing observed effects to galanin versus GMAP, thereby increasing the rigor and reproducibility of research into this complex neuropeptide family.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for GALANIN MESSAGE ASSOCIATED PEPTIDE (1-41) AMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.